1-(4-Bromophenyl)-2-mercaptoethanone
Overview
Description
1-(4-Bromophenyl)-2-mercaptoethanone is a chemical compound that is widely used in scientific research. It is a thiol-containing compound that has been studied for its potential applications in various fields such as biochemistry, pharmacology, and material science. In
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-mercaptoethanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of the enzyme thioredoxin reductase. Thioredoxin reductase is an enzyme that is involved in the regulation of cellular redox state and is overexpressed in many cancer cells.
Biochemical and physiological effects:
1-(4-Bromophenyl)-2-mercaptoethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. It has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that it can reduce the growth of tumors in animal models. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
1-(4-Bromophenyl)-2-mercaptoethanone has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It is also stable under normal laboratory conditions. However, it has some limitations. It is toxic and must be handled with care. It is also relatively expensive compared to other thiol-containing compounds.
Future Directions
There are several future directions for the research on 1-(4-Bromophenyl)-2-mercaptoethanone. One direction is to study its potential as an anticancer agent in more detail. It is believed that it may have potential for the treatment of various types of cancer. Another direction is to study its potential as a redox probe for the study of cellular redox state. It may also have potential applications in the field of material science for the synthesis of thiol-containing polymers and materials.
Scientific Research Applications
1-(4-Bromophenyl)-2-mercaptoethanone has been extensively studied for its potential applications in various fields. In biochemistry, it has been used as a thiol-containing compound to study the mechanism of action of enzymes that contain thiol groups. It has also been used as a probe to study the redox state of cells and tissues. In pharmacology, it has been studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. In material science, it has been used as a precursor to synthesize various thiol-containing polymers and materials.
properties
IUPAC Name |
1-(4-bromophenyl)-2-sulfanylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,11H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJRAUUZYUCFPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CS)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540130 | |
Record name | 1-(4-Bromophenyl)-2-sulfanylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-mercaptoethanone | |
CAS RN |
18099-15-5 | |
Record name | 1-(4-Bromophenyl)-2-sulfanylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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